
Isoferulic Acid-d3 3-O-Sulfate Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoferulic Acid-d3 3-O-Sulfate Disodium Salt is a stable isotope-labeled compound used in various scientific research applications. It is a sulfate conjugate of Isoferulic Acid, which is a metabolite found in human plasma after the consumption of coffee. The compound is characterized by its molecular formula C10H5D3Na2O7S and a molecular weight of 321.23.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoferulic Acid-d3 3-O-Sulfate Disodium Salt involves the introduction of a sulfate group to Isoferulic Acid. This process typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Isoferulic Acid-d3 3-O-Sulfate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Isoferulic Acid-d3 3-O-Sulfate Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Isoferulic Acid metabolites.
Biology: Employed in metabolic studies to trace the metabolic pathways of Isoferulic Acid in biological systems.
Medicine: Utilized in clinical diagnostics and research to study the effects of Isoferulic Acid and its metabolites on human health.
Industry: Applied in the development of pharmaceuticals and nutraceuticals due to its potential health benefits.
Wirkmechanismus
The mechanism of action of Isoferulic Acid-d3 3-O-Sulfate Disodium Salt involves its interaction with various molecular targets and pathways. The compound is known to exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress. It also modulates signaling pathways involved in inflammation and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydro Isoferulic Acid-d3 3-O-Sulfate Sodium Salt: A similar compound with a slightly different structure and properties.
Isoferulic Acid 3-O-Sulfate: The non-deuterated version of the compound, used in similar research applications.
Uniqueness
Isoferulic Acid-d3 3-O-Sulfate Disodium Salt is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This feature makes it particularly valuable in research applications where accurate quantification and identification of metabolites are crucial.
Eigenschaften
CAS-Nummer |
1795140-83-8 |
|---|---|
Molekularformel |
C10H10O7S |
Molekulargewicht |
277.261 |
IUPAC-Name |
(E)-3-[3-sulfooxy-4-(trideuteriomethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H10O7S/c1-16-8-4-2-7(3-5-10(11)12)6-9(8)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+/i1D3 |
InChI-Schlüssel |
DCMKMHVTKFJMAU-CGLOQUBRSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OS(=O)(=O)O |
Synonyme |
3-[4-(Methoxy-d3)-3-(sulfooxy)phenyl]-2-propenoic Acid Disodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)
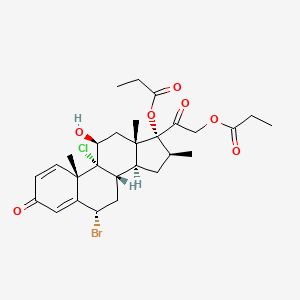
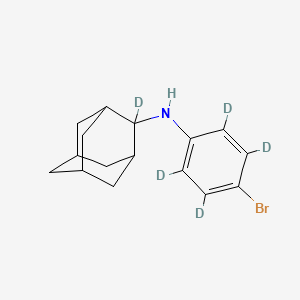
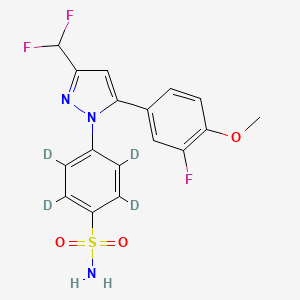
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide](/img/structure/B586483.png)
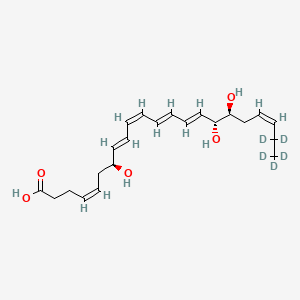
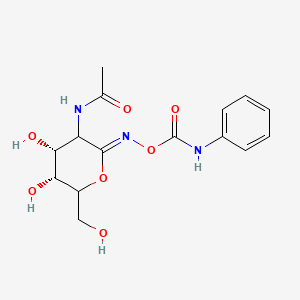
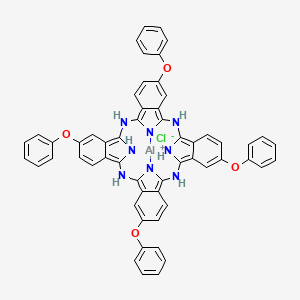
![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)
